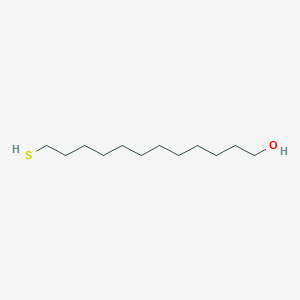![molecular formula C22H43NO4 B14268893 11-{[(Decyloxy)carbonyl]amino}undecanoic acid CAS No. 133942-50-4](/img/structure/B14268893.png)
11-{[(Decyloxy)carbonyl]amino}undecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-{[(Decyloxy)carbonyl]amino}undecanoic acid is an organic compound that belongs to the class of fatty acids and amines. This compound is characterized by its long carbon chain and the presence of both amine and carboxylic acid functional groups. It is a white solid at room temperature and is known for its applications in various fields, including polymer synthesis and biomedical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-{[(Decyloxy)carbonyl]amino}undecanoic acid typically involves multiple steps:
Transesterification of Castor Oil: Castor oil is transesterified with methanol in the presence of sodium methoxide to produce methyl ricinoleate.
Pyrolysis of Methyl Ricinoleate: Methyl ricinoleate is then pyrolyzed to yield heptanal and methyl undecenoate.
Hydrolysis of Methyl Undecenoate: The methyl undecenoate is hydrolyzed to produce 10-undecenoic acid.
Hydrobromination: 10-undecenoic acid undergoes hydrobromination to form 11-bromoundecanoic acid.
Amination: Finally, 11-bromoundecanoic acid is reacted with decylamine to produce this compound.
Industrial Production Methods
The industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
11-{[(Decyloxy)carbonyl]amino}undecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amine group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces amides or other substituted derivatives.
Applications De Recherche Scientifique
11-{[(Decyloxy)carbonyl]amino}undecanoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 11-{[(Decyloxy)carbonyl]amino}undecanoic acid involves its interaction with various molecular targets and pathways:
Lipid Metabolism: The compound can integrate into lipid bilayers, affecting membrane fluidity and function.
Enzyme Inhibition: It may inhibit specific enzymes involved in lipid metabolism, thereby modulating biological processes.
Drug Delivery: As a component of lipid-based drug delivery systems, it facilitates the transport of therapeutic agents across cell membranes.
Comparaison Avec Des Composés Similaires
11-{[(Decyloxy)carbonyl]amino}undecanoic acid can be compared with other similar compounds such as:
11-Aminoundecanoic Acid: A precursor to Nylon-11, used in polymer synthesis.
10-Undecenoic Acid: Used in the production of specialty chemicals and as a precursor for other derivatives.
Uniqueness
The presence of both amine and carboxylic acid functional groups in this compound makes it a versatile compound for various chemical reactions and applications
Propriétés
Numéro CAS |
133942-50-4 |
|---|---|
Formule moléculaire |
C22H43NO4 |
Poids moléculaire |
385.6 g/mol |
Nom IUPAC |
11-(decoxycarbonylamino)undecanoic acid |
InChI |
InChI=1S/C22H43NO4/c1-2-3-4-5-6-11-14-17-20-27-22(26)23-19-16-13-10-8-7-9-12-15-18-21(24)25/h2-20H2,1H3,(H,23,26)(H,24,25) |
Clé InChI |
PEOYADAVPYFRNA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC(=O)NCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-Difluoro-5-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14268827.png)
![Methyl [2-(2-acetylbenzoyl)phenyl]acetate](/img/structure/B14268835.png)




![1-{[1-(Hexyloxy)propan-2-YL]oxy}hexane](/img/structure/B14268862.png)

![2-[2-(4,6-Dimethoxynaphthalen-1-yl)ethyl]-2-methylbutanedioic acid](/img/structure/B14268870.png)


![Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14268897.png)
